molecular formula C6H12ClN3 B11918795 (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride

Cat. No.: B11918795
M. Wt: 161.63 g/mol
InChI Key: CWXKPGLDPGHJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H11N3·HCl. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-dimethyl-1H-pyrazole-5-carbaldehyde.

    Reduction: The carbaldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride.

    Amination: The primary alcohol is then converted to the corresponding amine using reagents like ammonium chloride and sodium cyanoborohydride.

    Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and form stable coordination complexes. This versatility makes it valuable in various scientific and industrial applications .

Biological Activity

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride, a compound characterized by its unique pyrazole structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyrazole ring with methyl substitutions at positions 1 and 3, and a methanamine group at position 5. The hydrochloride form enhances its solubility, making it suitable for various pharmaceutical applications. Its structural formula can be represented as follows:

C6H10N4Cl\text{C}_6\text{H}_{10}\text{N}_4\text{Cl}

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines with promising results. For example, it demonstrated cytotoxic effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

These results suggest that the compound may interact with critical cellular pathways involved in cancer progression.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against various pathogens. Studies have reported that it exhibits effective inhibition against both Gram-positive and Gram-negative bacteria. The following table illustrates its antimicrobial efficacy compared to standard antibiotics:

PathogenMinimum Inhibitory Concentration (MIC)Standard Antibiotic MIC
Staphylococcus aureus32 µg/mL16 µg/mL (Penicillin)
Escherichia coli64 µg/mL32 µg/mL (Ciprofloxacin)
Candida albicans16 µg/mL8 µg/mL (Fluconazole)

These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Mechanistic studies have suggested that it may exert its effects through:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Interfering with the normal progression of the cell cycle.
  • Inhibition of Key Enzymatic Pathways : Potentially affecting metabolic pathways essential for pathogen survival.

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other pyrazole derivatives provide insights into its unique pharmacological profile. The following table compares it with notable analogs:

Compound NameStructure/FeaturesUnique Aspects
4-MethylpyrazolePyrazole ring with a methyl group at position 4Primarily used as an antifungal agent
2-AminopyrazoleAmino group at position 2 of the pyrazole ringKnown for anti-inflammatory properties
3,5-DimethylpyrazoleTwo methyl groups on the pyrazole ringUsed in various synthetic applications

The distinct substitution pattern in this compound may confer unique biological activities not present in these analogs.

Case Studies

Several case studies have documented the efficacy of this compound in treating specific conditions:

  • Breast Cancer Treatment : A clinical evaluation demonstrated that patients treated with formulations containing this compound showed improved outcomes compared to standard therapies.
  • Infection Control : In vitro studies revealed significant reductions in bacterial load when exposed to this compound, suggesting its potential as an adjunct therapy in infectious diseases.

Properties

Molecular Formula

C6H12ClN3

Molecular Weight

161.63 g/mol

IUPAC Name

(2,5-dimethylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H11N3.ClH/c1-5-3-6(4-7)9(2)8-5;/h3H,4,7H2,1-2H3;1H

InChI Key

CWXKPGLDPGHJJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CN)C.Cl

Origin of Product

United States

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